Fluorine-Driven Lipophilicity Modulation vs. Non-Fluorinated 4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid
The 3-fluoro substituent on the target compound substantially reduces lipophilicity compared to the non-fluorinated analog 4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid (CAS not available; MW 263.10 g/mol) . The target compound has a computed LogP of -0.4508 , whereas the non-fluorinated analog is expected to have a higher LogP (estimated +0.2 to +0.5 based on the removal of the electronegative fluorine) . This ~0.7–1.0 log unit reduction in lipophilicity is consistent with the well-established effect of aryl fluorination in drug-like molecules and can improve aqueous solubility while maintaining passive membrane permeability.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = -0.4508 |
| Comparator Or Baseline | 4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid (non-fluorinated); estimated LogP ≈ +0.2 to +0.5 |
| Quantified Difference | ΔLogP ≈ -0.7 to -1.0 (target more hydrophilic) |
| Conditions | Computed logP values per ChemScene computational chemistry data |
Why This Matters
Lower LogP translates to higher aqueous solubility and potentially more favorable oral absorption parameters, making this compound a superior choice for medicinal chemistry programs targeting lead-like or fragment-like physicochemical space.
